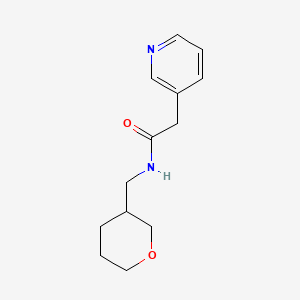![molecular formula C20H24N2O3 B6965146 (2-Methoxy-6-methylpyridin-3-yl)-[4-(3-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B6965146.png)
(2-Methoxy-6-methylpyridin-3-yl)-[4-(3-methoxyphenyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-6-methylpyridin-3-yl)-[4-(3-methoxyphenyl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxy group attached to a pyridine ring and a piperidine ring substituted with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-methylpyridin-3-yl)-[4-(3-methoxyphenyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-methoxy-6-methylpyridine, is synthesized through a series of reactions involving methylation and methoxylation.
Piperidine Ring Formation: The piperidine ring is formed by reacting 4-(3-methoxyphenyl)piperidine with appropriate reagents under controlled conditions.
Coupling Reaction: The final step involves coupling the pyridine intermediate with the piperidine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-6-methylpyridin-3-yl)-[4-(3-methoxyphenyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Methoxy-6-methylpyridin-3-yl)-[4-(3-methoxyphenyl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of new drugs and therapeutic agents due to its ability to bind to specific receptors and enzymes.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential treatment for various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and catalysis.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-6-methylpyridin-3-yl)-[4-(3-methoxyphenyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxy-6-methylpyridin-3-yl)-[4-(3-chlorophenyl)piperidin-1-yl]methanone
- (2-Methoxy-6-methylpyridin-3-yl)-[4-(3-fluorophenyl)piperidin-1-yl]methanone
- (2-Methoxy-6-methylpyridin-3-yl)-[4-(3-bromophenyl)piperidin-1-yl]methanone
Uniqueness
What sets (2-Methoxy-6-methylpyridin-3-yl)-[4-(3-methoxyphenyl)piperidin-1-yl]methanone apart from similar compounds is its specific substitution pattern. The presence of methoxy groups on both the pyridine and piperidine rings imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
(2-methoxy-6-methylpyridin-3-yl)-[4-(3-methoxyphenyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-7-8-18(19(21-14)25-3)20(23)22-11-9-15(10-12-22)16-5-4-6-17(13-16)24-2/h4-8,13,15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNJUXVLKZJDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N2CCC(CC2)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-2-N-methylpyridine-2,5-dicarboxamide](/img/structure/B6965071.png)
![4-methyl-2-propyl-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6965075.png)
![1-(4-Acetylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one](/img/structure/B6965087.png)
![4-ethyl-5-(quinolin-8-ylmethylsulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B6965096.png)
![2,2-dimethyl-N-[2-(3-propoxyphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B6965098.png)
![[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B6965104.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]butanamide](/img/structure/B6965107.png)
![1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione](/img/structure/B6965115.png)
![Pyrazolo[1,5-a]pyridin-3-yl-(2-pyridin-4-ylazepan-1-yl)methanone](/img/structure/B6965117.png)
![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-(2-methylimidazol-1-yl)ethanone](/img/structure/B6965118.png)
![1-[4-(4-Methylpiperazin-1-yl)sulfonylpiperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6965121.png)
![(2S)-1-methoxy-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6965133.png)

![[1-(2-Methoxy-6-methylpyridine-3-carbonyl)piperidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B6965157.png)
